![molecular formula C9H12N6O2 B11485084 [1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)
[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrazole rings in the structure contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The pyrazole ring can be synthesized through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the triazole and pyrazole rings to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and pyrazole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings can interact with biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities, such as antimicrobial and anticancer properties
Pyrazole derivatives: Compounds with the pyrazole ring also exhibit a range of biological activities, including anti-inflammatory and analgesic effects
Uniqueness: The uniqueness of 2-[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid lies in its combined triazole and pyrazole structure, which allows for a broader range of interactions with biological targets. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H12N6O2 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-[1-(4-amino-1,2,4-triazol-3-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12N6O2/c1-5-7(3-8(16)17)6(2)15(13-5)9-12-11-4-14(9)10/h4H,3,10H2,1-2H3,(H,16,17) |
InChI Key |
LFRXUIUJTBZKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=CN2N)C)CC(=O)O |
Origin of Product |
United States |
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